An In-depth Technical Guide to the Synthesis and Characterization of U-46619 Glycine Methyl Ester
An In-depth Technical Guide to the Synthesis and Characterization of U-46619 Glycine Methyl Ester
Foreword: Bridging Thromboxane A2 Agonism with Novel Chemical Scaffolds
U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH2, has been an indispensable pharmacological tool for decades.[1] As a potent thromboxane A2 (TXA2) receptor agonist, it reliably mimics the physiological and pathological actions of the highly unstable endogenous TXA2, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[1][2] Its utility in elucidating the mechanisms of the thromboxane prostanoid (TP) receptor and in screening for novel antagonists is well-documented.[3][4][5]
This guide ventures into novel chemical space by detailing the synthesis and characterization of a new derivative: U-46619 glycine methyl ester. The rationale for this derivatization lies in the strategic introduction of an amino acid moiety, a common approach in medicinal chemistry to alter physicochemical properties such as solubility, membrane permeability, and metabolic stability. Glycine methyl ester, a simple and versatile building block, is coupled to the carboxylic acid of U-46619 via an amide linkage.[6][7] This modification may serve to modulate the compound's pharmacokinetic profile or to act as a tether for further chemical modifications, such as conjugation to fluorescent labels or larger drug delivery systems.[]
This document provides a comprehensive, field-proven framework for the synthesis, purification, and rigorous characterization of U-46619 glycine methyl ester, intended for researchers and professionals in drug discovery and development.
I. Strategic Synthesis of U-46619 Glycine Methyl Ester
The synthesis of U-46619 glycine methyl ester is predicated on the formation of a stable amide bond between the carboxylic acid of U-46619 and the primary amine of glycine methyl ester. The chosen synthetic strategy employs a standard and reliable peptide coupling reaction, ensuring high yield and purity.
A. Proposed Synthetic Pathway
The reaction proceeds via the activation of the carboxylic acid of U-46619 with a suitable coupling agent, followed by nucleophilic attack by the amino group of glycine methyl ester.
Caption: Proposed synthetic workflow for U-46619 Glycine Methyl Ester.
B. Detailed Experimental Protocol
Materials:
-
U-46619 (CAS: 56985-40-1)[2]
-
Glycine methyl ester hydrochloride (CAS: 5680-79-5)[9]
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
High-performance liquid chromatography (HPLC) grade solvents (acetonitrile, water)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Preparation of Glycine Methyl Ester Free Base: In a small, dry flask, dissolve glycine methyl ester hydrochloride in a minimal amount of saturated aqueous sodium bicarbonate solution to neutralize the hydrochloride salt and generate the free amine. Extract the free base into dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield glycine methyl ester as a clear oil. Use immediately in the next step.
-
Amide Coupling Reaction:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve U-46619 (1 equivalent) in anhydrous dichloromethane.
-
Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the freshly prepared glycine methyl ester (1.2 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by preparative reverse-phase HPLC using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Combine the fractions containing the pure product and lyophilize to yield U-46619 glycine methyl ester as a white, fluffy solid.
-
II. Comprehensive Physicochemical and Biological Characterization
Rigorous characterization is paramount to confirm the identity, purity, and biological activity of the newly synthesized U-46619 glycine methyl ester.
A. Physicochemical Characterization
| Technique | Parameter | Expected Outcome for U-46619 Glycine Methyl Ester |
| ¹H NMR | Chemical Shift (δ), Multiplicity, Coupling Constants (J), Integration | Appearance of new signals corresponding to the glycine methyl ester moiety: a singlet for the methyl ester protons (~3.7 ppm), and a singlet or doublet for the methylene protons of the glycine backbone. Shifts in the signals of the U-46619 protons adjacent to the newly formed amide bond are also expected. |
| ¹³C NMR | Chemical Shift (δ) | Appearance of new signals for the carbonyl carbon of the methyl ester, the methyl carbon, and the α-carbon of the glycine moiety. A shift in the carbonyl carbon signal of the original U-46619 carboxylic acid to a characteristic amide carbonyl resonance is anticipated. |
| Mass Spectrometry (ESI-MS) | Mass-to-charge ratio (m/z) | A prominent ion corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the final product. |
| High-Performance Liquid Chromatography (HPLC) | Retention Time, Peak Purity | A single, sharp peak under optimized chromatographic conditions, with purity assessed by UV detection at an appropriate wavelength (e.g., 214 nm). |
B. Biological Characterization: Thromboxane A2 Receptor Agonism
The biological activity of U-46619 glycine methyl ester as a TP receptor agonist will be evaluated in well-established in vitro assays.
1. Platelet Aggregation Assay:
-
Principle: U-46619 is a potent inducer of platelet aggregation. The ability of the glycine methyl ester derivative to induce aggregation will be quantified and compared to the parent compound.
-
Methodology:
-
Prepare platelet-rich plasma (PRP) from fresh human blood.
-
Add varying concentrations of U-46619 glycine methyl ester or U-46619 (as a positive control) to the PRP in an aggregometer.
-
Monitor the change in light transmittance over time, which corresponds to the degree of platelet aggregation.
-
Determine the EC50 value (the concentration that elicits 50% of the maximal response) for both compounds.
-
2. Intracellular Calcium Mobilization Assay:
-
Principle: Activation of the Gq-coupled TP receptor by an agonist leads to an increase in intracellular calcium concentration ([Ca²⁺]i).[1][2]
-
Methodology:
-
Load human platelets or a cell line expressing the human TP receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate the cells with various concentrations of U-46619 glycine methyl ester or U-46619.
-
Measure the change in fluorescence intensity using a fluorometric plate reader or a flow cytometer.
-
Calculate the EC50 value for the increase in [Ca²⁺]i for both compounds.
-
Caption: TP receptor signaling cascade initiated by U-46619 and its analogs.
III. Expected Outcomes and Interpretation
The successful synthesis of U-46619 glycine methyl ester will yield a pure compound with confirmed structural identity. The biological characterization will likely demonstrate that the derivative retains agonist activity at the TP receptor. However, the potency (EC50) may be altered compared to the parent U-46619. A decrease in potency could suggest that the carboxylic acid moiety is important for optimal receptor binding or activation. Conversely, an increase in potency, though less likely, could indicate a more favorable interaction with the receptor binding pocket.
The data generated from these studies will provide valuable insights into the structure-activity relationship of TP receptor agonists and will establish a foundation for the further development of novel U-46619 analogs with tailored pharmacological profiles.
IV. References
-
Bio/Data Corporation. U-46619 TX A2.
-
MedChemExpress. U-46619 (9,11-Methanoepoxy PGH2) | TXA2 Agonist.
-
Percie du Sert, N., et al. (2008). Mechanism of the prostanoid TP receptor agonist U46619 for inducing emesis in the ferret. European Journal of Pharmacology, 601(1-3), 138-144.
-
Trachte, G. J. (1986). Thromboxane agonist (U46619) potentiates norepinephrine efflux from adrenergic nerves. Journal of Pharmacology and Experimental Therapeutics, 237(2), 473-477.
-
Grokipedia. U46619.
-
Morinelli, T. A., et al. (1985). Pharmacologic characterization of human and canine thromboxane A2/prostaglandin H2 receptors in platelets and blood vessels: evidence for different receptors. Journal of Pharmacology and Experimental Therapeutics, 233(2), 418-424.
-
Ningbo Inno Pharmchem Co., Ltd. (2026, February 14). Applications of Glycine Methyl Ester HCl Beyond Peptide Synthesis.
-
Wilson, V., et al. (1996). Characterization of thromboxane A2/prostaglandin endoperoxide receptors in aorta. European Journal of Pharmacology, 316(2-3), 325-331.
-
Bastien, L., et al. (1993). Characterization of rat glomerular thromboxane A2 receptors: comparison to rat platelets. The American Journal of Physiology, 264(5 Pt 2), F789-F796.
-
Hanasaki, K., & Arita, H. (1988). Characterization of thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptors of rat platelets and their interaction with TXA2/PGH2 receptor antagonists. Biochemical Pharmacology, 37(20), 3923-3929.
-
Chen, Y. R., et al. (2013). Characterization of the Prostaglandin H2 Mimic: Binding to the Purified Human Thromboxane A2 Receptor in Solution. PLoS One, 8(1), e54958.
-
Dorn, G. W. 2nd. (1991). Characterization of thromboxane A2/prostaglandin H2 receptors in human vascular smooth muscle cells. The American Journal of Physiology, 261(1 Pt 2), H246-H253.
-
BOC Sciences. CAS 56985-40-1 (U 46619).
-
Tocris Bioscience. U 46619.
-
Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.
-
Jeremy, J. Y., et al. (1985). Thromboxane A2 analogue (U-46619) stimulates vascular PGI2 synthesis. European Journal of Pharmacology, 107(2), 259-262.
-
Coppe, M. R., et al. (1980). U-46619, a stable analogue of prostaglandin H2, induces retraction of human platelet-rich plasma clots. Thrombosis Research, 18(3-4), 543-545.
-
Le, T. T., et al. (2020). Synthesis, Stability, and Biological Studies of Fluorinated Analogues of Thromboxane A 2. Organic Letters, 22(13), 5082–5086.
-
Merten, C., et al. (2018). Making Glycine Methyl Ester Chiral. Angewandte Chemie International Edition, 57(40), 13313-13316.
-
Shandong Taihe Water Treatment Tech Co Ltd. (2019). Continuous synthesis method of glycine methyl ester hydrochloride. CN109988220A.
-
Miller, D. D., et al. (1988). Characterization of the inhibition of U46619-mediated human platelet activation by the trimetoquinol isomers. Evidence for endoperoxide/thromboxane A2 receptor blockade. Biochemical Pharmacology, 37(15), 3023-3033.
-
Armstrong, R. A., et al. (1986). Characterization of U46619 binding in unactivated, intact human platelets and determination of binding site affinities of four TXA2/PGH2 receptor antagonists (13-APA, BM 13.177, ONO 3708 and SQ 29,548). Thrombosis Research, 41(4), 471-481.
-
Wikipedia. (2023). Glycine methyl ester hydrochloride.
-
Anhui Huaheng Biotechnology Co Ltd. (2017). Synthesis method of L-glycine methyl ester salt product. CN106316870A.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thromboxane agonist (U46619) potentiates norepinephrine efflux from adrenergic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of thromboxane A2/prostaglandin endoperoxide receptors in aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptors of rat platelets and their interaction with TXA2/PGH2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 9. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
